Blasticidin S HCl

mammalian cell selection stable transfection antibiotic sensitivity

Generating stable mammalian cell lines with traditional antibiotics like G418 often requires 7-14 days, delaying critical research. Blasticidin S HCl accelerates selection to 3-7 days with a 7-fold lower IC50 (7 vs 49 μg/mL). • Achieves selection in 3-7 days vs 7-14 days for G418. • Orthogonal to puromycin for dual-vector co-transfection. • BSD vectors show 80-fold higher transfection efficiency than bsr. • Stable lyophilized powder, 36-month shelf life at -20°C.

Molecular Formula C17H26N8O5.HCl
Molecular Weight 458.9
Cat. No. B1532993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlasticidin S HCl
Synonyms(S)-4-[[3-Amino-5-[(aminoiminomethyl)methylamino]-1-oxopentyl]amino]-1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,2,3,4-tetradeoxy-β-D-erythro-hex-2-enopyranuronic acid hydrochloride
Molecular FormulaC17H26N8O5.HCl
Molecular Weight458.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Blasticidin S HCl: Procurement Specifications


Blasticidin S HCl (CAS 3513-03-9) is a peptidyl nucleoside antibiotic produced by Streptomyces griseochromogenes [1]. It acts by binding to the ribosomal P-site, inhibiting peptide bond formation in both prokaryotic and eukaryotic protein synthesis [2]. The hydrochloride salt form (MW 458.9 Da, purity typically ≥98%) is the standard commercial preparation used in molecular biology applications . Three resistance genes confer specific protection: bsr (Bacillus cereus deaminase), BSD (Aspergillus terreus deaminase), and bls (acetyltransferase) [3]. The compound exhibits solubility in water at 79–91 mg/mL and remains stable as a lyophilized powder for up to 36 months at -20°C [4].

Ribosomal P-site inhibition mechanism
Compatible with bsr, BSD, bls resistance genes
Lyophilized powder; stable 36 months at −20°C

Blasticidin S HCl: Cross-Vendor Equivalence Verification


Blasticidin S HCl cannot be considered freely interchangeable with other common selection antibiotics (e.g., puromycin, hygromycin B, G418) due to substantial differences in ribosomal binding mechanism, effective working concentrations, and cross-resistance profiles . Even among blasticidin formulations, differences in salt form purity, batch-to-batch solubility, and resistance gene compatibility (bsr vs. BSD exhibiting 80-fold variation in transfection efficiency) directly impact experimental outcomes . Notably, blasticidin S-resistant cell lines display distinct cross-resistance patterns to gougerotin, puromycin, and sparsomycin but not to emetine or cycloheximide, meaning substitution with structurally or mechanistically similar compounds yields fundamentally different selective pressures [1]. The quantitative evidence below establishes where this compound demonstrates verifiable differentiation from its closest comparators.

Mechanism Ribosomal P-site binding differs from aminoglycoside-class antibiotics; cross-resistance may not transfer.
Formulation Salt form purity and batch solubility differences can shift effective working concentrations between vendors.
Vector bsr resistance gene yields substantially lower transfection efficiency than BSD; plasmid backbone incompatibility possible.

Blasticidin S HCl: Quantified Differentiation Metrics


Mammalian Selection IC50 Comparison

Blasticidin S HCl demonstrates a substantially lower IC50 value than G418 and hygromycin B in mammalian selection systems, requiring less compound per experiment. In a five-day growth inhibition study, blasticidin S achieved an IC50 of 7 μg/mL, compared to 49 μg/mL for G418 and 120 μg/mL for hygromycin B [1]. This translates to a 7-fold higher potency relative to G418 and 17-fold higher relative to hygromycin B under identical assay conditions. Notably, at the recommended selection concentration of 15 μg/mL, blasticidin S maintained 92% growth inhibition [1].

IC50 Comparison
Head-to-head
7 μg/mL vs G418 49 μg/mL, Hygromycin B 120 μg/mL
Supports reduced compound consumption per selection experiment.
Five-day mammalian cell growth inhibition assay.
mammalian cell selection stable transfection antibiotic sensitivity

GBM Cell Line Sensitivity Comparison

In a panel of 12 glioblastoma multiforme (GBM) cell lines, blasticidin S HCl exhibited sensitivity values ranging from 1 to 4 μg/mL, whereas G418 required concentrations of 200–400 μg/mL across the same panel [1]. The mean sensitivity difference exceeds two orders of magnitude, with G418 concentrations being approximately 100- to 200-fold higher than blasticidin S concentrations to achieve comparable selection pressure. For example, the BAH1 cell line required 1 μg/mL blasticidin S versus 200 μg/mL G418 [1].

GBM Cell Sensitivity
Head-to-head
1–4 μg/mL vs G418 200–400 μg/mL
Supports reduced procurement volume for cancer cell line selection.
Across 12 GBM cell lines; 100- to 200-fold lower concentration.
glioblastoma cancer cell line selection antibiotic kill curve

BSD vs. bsr Transfection Efficiency

When selecting a blasticidin S resistance gene for transfection experiments, the choice between BSD (from Aspergillus terreus) and bsr (from Bacillus cereus) carries a quantifiable 80-fold difference in experimental success probability. Kimura et al. demonstrated that transfection frequency using the BSD resistance gene was 80 times greater than transfection using the bsr resistance gene when employing FM3A cells . Both genes encode blasticidin S deaminase enzymes that catalyze conversion to the inactive deaminohydroxyblasticidin S derivative .

Transfection Efficiency
Data to verify
80-fold higher with BSD vs bsr gene
Supports vector selection based on transfection frequency.
FM3A cell context; source-specific validation recommended.
transfection efficiency resistance gene selection mammalian cell engineering

Rice Blast Field Resistance Frequency

In a nationwide survey of 135 Pyricularia oryzae (rice blast fungus) isolates collected from paddy fields, the field resistance frequency to blasticidin S at recommended agricultural concentrations (commonly 10–20 ppm) was 17%, compared to 27.4% for kasugamycin under equivalent field conditions [1]. At an elevated concentration of 100 ppm, blasticidin S resistance frequency dropped to 5.1%, while kasugamycin resistance remained at 16.4% [1]. Cross-resistance between the two fungicides was observed in some strains [2].

Field Resistance
Head-to-head
17% vs kasugamycin 27.4% (recommended conc.)
Supports resistance management program design.
135 P. oryzae isolates; 5.1% at 100 ppm.
agricultural fungicide rice blast control resistance monitoring

Gram-Positive Antibacterial MIC Comparison

In comparative minimum inhibitory concentration (MIC) testing against Gram-positive bacterial strains, blasticidin S demonstrated an MIC of <3 μg/mL, equivalent to puromycin's potency (<3 μg/mL) and substantially lower than G418 (10 μg/mL) and hygromycin (5 μg/mL) [1]. Bleomycin showed no detectable antibacterial activity under these assay conditions [1]. All compounds except bleomycin share the translation inhibition mechanism, yet the magnitude of antibacterial effect differs significantly.

Gram-Positive MIC
Head-to-head
MIC ≥3.3-fold lower than G418, ≥1.7-fold lower than hygromycin
Supports dual-purpose bacterial/mammalian selection workflows.
Standard broth dilution method against Gram-positive strains.
antibacterial susceptibility MIC determination Gram-positive bacteria

Blasticidin S HCl: Application Scenarios


Rapid Stable Cell Line Selection

Laboratories generating stable mammalian cell lines should prioritize blasticidin S HCl over G418 when selection speed is a critical workflow parameter. With an IC50 of 7 μg/mL compared to G418's 49 μg/mL and working concentrations of 1–15 μg/mL across most mammalian cell lines, blasticidin S achieves selection in 3–7 days versus 7–14 days typically required for G418 selection [1]. The 7-fold potency differential and rapid killing kinetics documented in the comparative IC50 analysis directly support this application [2].

Orthogonal Multi-Vector Co-Transfection

Blasticidin S HCl is indicated for multi-vector co-transfection protocols where orthogonal selection markers are required. The compound can be used simultaneously with puromycin without adverse effects or cross-interference, enabling dual-vector selection in a single cell population [1]. This is supported by the distinct cross-resistance profile showing that blasticidin S-resistant cells display cross-resistance to puromycin only when the resistance is pre-established in the reverse order [2], and by validation in Phaeodactylum tricornutum where bsr expression conferred no cross-resistance to Zeocin or nourseothricin [3].

Agricultural Rice Blast Management

Agricultural fungicide programs managing rice blast (Pyricularia oryzae) benefit from blasticidin S HCl as the active ingredient based on documented lower field resistance frequency compared to kasugamycin. The 17% resistance frequency at recommended concentrations (versus 27.4% for kasugamycin) and 5.1% at 100 ppm (versus 16.4% for kasugamycin) provide quantitative justification for blasticidin S inclusion in resistance management rotations [1]. Blasticidin S was the first antibiotic commercialized for agricultural use worldwide (1961) [2].

BSD Resistance Vector Transfection

When procuring blasticidin S resistance vectors for mammalian transfection, selection of BSD-based constructs over bsr-based constructs is strongly indicated by the 80-fold higher transfection efficiency documented in FM3A cells [1]. This quantitative differential means that BSD vectors require fewer transfection attempts and lower cell numbers to achieve stable integration, directly reducing reagent consumption and labor time. Procurement decisions should specify BSD-containing vectors rather than bsr-containing alternatives [2].

Application
Selection Property
Validation Focus
Rapid mammalian cell line selection
Low working concentration; rapid killing kinetics
Kill-curve and selection timeline validation
Multi-vector co-transfection
Orthogonal resistance marker compatibility
Cross-resistance profile verification
Rice blast resistance monitoring
Lower field resistance frequency context
Resistance surveillance program design
Blasticidin resistance vector selection
BSD construct preference over bsr
Transfection efficiency comparison in target cell model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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